1-(5-Bromopyridin-2-yl)piperidin-4-ol 1-(5-Bromopyridin-2-yl)piperidin-4-ol
Brand Name: Vulcanchem
CAS No.: 149806-52-0
VCID: VC21083912
InChI: InChI=1S/C10H13BrN2O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-2,7,9,14H,3-6H2
SMILES: C1CN(CCC1O)C2=NC=C(C=C2)Br
Molecular Formula: C10H13BrN2O
Molecular Weight: 257.13 g/mol

1-(5-Bromopyridin-2-yl)piperidin-4-ol

CAS No.: 149806-52-0

Cat. No.: VC21083912

Molecular Formula: C10H13BrN2O

Molecular Weight: 257.13 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Bromopyridin-2-yl)piperidin-4-ol - 149806-52-0

Specification

CAS No. 149806-52-0
Molecular Formula C10H13BrN2O
Molecular Weight 257.13 g/mol
IUPAC Name 1-(5-bromopyridin-2-yl)piperidin-4-ol
Standard InChI InChI=1S/C10H13BrN2O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-2,7,9,14H,3-6H2
Standard InChI Key LSGWHPYPLCIXCK-UHFFFAOYSA-N
SMILES C1CN(CCC1O)C2=NC=C(C=C2)Br
Canonical SMILES C1CN(CCC1O)C2=NC=C(C=C2)Br

Introduction

Chemical Identity and Structure

1-(5-Bromopyridin-2-yl)piperidin-4-ol is a nitrogen-containing heterocyclic compound with a molecular formula of C10H13BrN2O and a molecular weight of 257.13 g/mol . The compound features a 5-bromopyridine ring connected to a piperidin-4-ol moiety through a nitrogen linkage. This structural arrangement confers unique chemical properties that make it valuable for various applications, particularly as an intermediate in pharmaceutical synthesis.

Structural Characteristics

The compound consists of a pyridine ring with a bromine atom at the 5-position, connected to a piperidine ring with a hydroxyl group at the 4-position . This arrangement creates a molecule with several key functional groups:

  • A pyridine ring with an electron-withdrawing bromine substituent

  • A secondary amine linkage between the heterocycles

  • A hydroxyl group that can participate in hydrogen bonding

  • A piperidine ring that provides conformational flexibility

The presence of these functional groups contributes to the compound's reactivity profile and its potential for further derivatization, making it a versatile building block in chemical synthesis .

Chemical Identifiers and Nomenclature

The compound is known by several identifiers, as summarized in Table 1 below:

Table 1: Chemical Identifiers for 1-(5-Bromopyridin-2-yl)piperidin-4-ol

Identifier TypeValue
CAS Number149806-52-0
IUPAC Name1-(5-bromopyridin-2-yl)piperidin-4-ol
Synonyms1-(5-BROMO-2-PYRIDINYL)-4-PIPERIDINOL; 4-Piperidinol, 1-(5-bromo-2-pyridinyl)-; 5'-Bromo-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-ol
InChIInChI=1S/C10H13BrN2O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-2,7,9,14H,3-6H2
InChIKeyLSGWHPYPLCIXCK-UHFFFAOYSA-N
SMILESC1CN(CCC1O)C2=NC=C(C=C2)Br

Physicochemical Properties

Understanding the physicochemical properties of 1-(5-Bromopyridin-2-yl)piperidin-4-ol is essential for predicting its behavior in various chemical environments and its potential applications in pharmaceutical research.

Physical Properties

The compound exists as a solid at room temperature, with specific physical characteristics that influence its handling and application in research settings . Table 2 summarizes the key physical properties of this compound:

Table 2: Physical Properties of 1-(5-Bromopyridin-2-yl)piperidin-4-ol

PropertyValueReference
Physical StateSolid
AppearanceNot specified (likely white to off-white powder)
Molecular Weight257.13 g/mol
SolubilitySoluble in organic solvents like ethanol, DMSO, and dichloromethane
Storage ConditionsRecommended storage at room temperature, away from moisture
PurityGenerally available at ≥95% purity for research purposes

Chemical Reactivity

The chemical reactivity of 1-(5-Bromopyridin-2-yl)piperidin-4-ol is primarily determined by its functional groups:

  • The bromine atom at the 5-position of the pyridine ring serves as a potential site for nucleophilic aromatic substitution and transition metal-catalyzed coupling reactions .

  • The hydroxyl group at the 4-position of the piperidine ring can participate in esterification, oxidation, and other transformations typical of secondary alcohols .

  • The secondary amine linkage between the heterocycles provides a site for potential N-alkylation or acylation reactions .

These reactive sites make the compound valuable as a versatile building block in the synthesis of more complex structures with potential pharmaceutical applications.

Synthesis Methods

Several synthetic routes have been reported for the preparation of 1-(5-Bromopyridin-2-yl)piperidin-4-ol and its analogs. These methods typically involve the coupling of 5-bromopyridine derivatives with piperidin-4-ol under various conditions.

Nucleophilic Aromatic Substitution

One common approach for synthesizing this compound involves nucleophilic aromatic substitution, where piperidin-4-ol reacts with 2-chloro-5-bromopyridine or similar halogenated pyridines . This method typically employs basic conditions to facilitate the substitution reaction.

Conversion from Related Compounds

An important derivative of 1-(5-Bromopyridin-2-yl)piperidin-4-ol is the amino analog 1-(5-Aminopyridin-2-yl)piperidin-4-ol, which can be prepared through the reduction of the bromo group . This transformation provides access to additional functionalized derivatives with potential biological activities.

Table 3: Synthesis of Related Analogs

Starting MaterialProductReaction ConditionsYieldReference
1-(5-Bromopyridin-2-yl)piperidin-4-ol1-(5-Aminopyridin-2-yl)piperidin-4-olH2, Pd/C (10%), ethanol, 20°C, 3h89%
1-(5-Nitropyridin-2-yl)piperidin-4-ol1-(5-Aminopyridin-2-yl)piperidin-4-olH2, Pd/C (10%), ethanol, RT89%
2-Chloro-5-nitropyridine and piperidin-4-ol5'-Amino-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-olMultiple steps (Similar to the preparation of 6-morpholin-4-yl-pyridin-3-ylamine)Not specified

These synthetic approaches demonstrate the versatility of 1-(5-Bromopyridin-2-yl)piperidin-4-ol as both a target compound and a precursor for further functionalized derivatives.

Structural Analogs and Comparative Analysis

Several structural analogs of 1-(5-Bromopyridin-2-yl)piperidin-4-ol have been reported, providing insights into the relationship between structure and properties for this class of compounds.

Comparison with Similar Compounds

Table 4: Comparison of 1-(5-Bromopyridin-2-yl)piperidin-4-ol with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural DifferenceReference
1-(5-Bromopyridin-2-yl)piperidin-4-ol149806-52-0C10H13BrN2O257.13Reference compound
1-(5-Aminopyridin-2-yl)piperidin-4-ol476342-37-7C10H15N3O193.24NH2 instead of Br at 5-position
1-(5-Bromopyridin-2-yl)piperidin-4-one1016837-36-7C10H11BrN2O255.11Ketone instead of hydroxyl at 4-position
1-(5-Bromopyrimidin-2-yl)-4-piperidinol887425-47-0C9H12BrN3O258.12Pyrimidine instead of pyridine core
1-(5-Bromo-2-chloropyrimidin-4-yl)piperidin-4-ol477593-22-9C9H11BrClN3O292.56Chloropyrimidine instead of pyridine core
(S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol946002-90-0C9H11BrN2O243.10Pyrrolidine instead of piperidine ring

This comparative analysis highlights the structural diversity within this class of compounds and provides a foundation for understanding how modifications to the core structure might influence properties and potential applications.

Structure-Activity Considerations

The variations in structure among these related compounds can have significant effects on their chemical reactivity and potential biological activities:

  • The replacement of bromine with an amino group (as in 1-(5-Aminopyridin-2-yl)piperidin-4-ol) typically results in compounds with different hydrogen bonding capabilities and electronic properties .

  • The oxidation of the hydroxyl group to a ketone (as in 1-(5-Bromopyridin-2-yl)piperidin-4-one) changes the hydrogen bonding pattern and introduces potential for additional transformations at the carbonyl center .

  • The substitution of pyridine with pyrimidine (as in 1-(5-Bromopyrimidin-2-yl)-4-piperidinol) alters the electronic distribution in the aromatic ring, potentially affecting interactions with biological targets .

These structure-activity considerations are valuable for guiding the design of new compounds with targeted properties for specific applications.

Research and Development Status

The research status of 1-(5-Bromopyridin-2-yl)piperidin-4-ol reflects its position as a specialized intermediate compound rather than an end product with direct applications.

Current Research Focus

Current research involving 1-(5-Bromopyridin-2-yl)piperidin-4-ol primarily focuses on its utility as a synthetic building block for more complex molecules with potential biological activities . The compound's well-defined reactivity profile makes it valuable for the systematic development of chemical libraries for drug discovery efforts.

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